Cas no 2097954-97-5 (2-{(benzyloxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid)

2-{(Benzyloxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid is a specialized chiral amino acid derivative featuring a 3,3-dimethylcyclobutyl side chain and a benzyloxycarbonyl (Cbz) protecting group on the α-amino functionality. This compound is of interest in peptide synthesis and medicinal chemistry due to its constrained cyclobutyl structure, which can influence conformational stability and biological activity. The Cbz group offers selective deprotection under mild hydrogenolysis conditions, facilitating further synthetic modifications. Its carboxylic acid moiety allows for coupling reactions, making it a versatile intermediate for constructing peptidomimetics or bioactive molecules. The sterically hindered dimethylcyclobutyl group may enhance metabolic stability in drug design applications.
2-{(benzyloxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid structure
2097954-97-5 structure
Product Name:2-{(benzyloxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid
CAS No:2097954-97-5
MF:C17H23NO4
MW:305.36882519722
CID:5461191
PubChem ID:122240316
Update Time:2025-06-08

2-{(benzyloxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{[(benzyloxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid
    • Cyclobutanepropanoic acid, 3,3-dimethyl-α-[[(phenylmethoxy)carbonyl]amino]-
    • 2-{(benzyloxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid
    • Inchi: 1S/C17H23NO4/c1-17(2)9-13(10-17)8-14(15(19)20)18-16(21)22-11-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,18,21)(H,19,20)
    • InChI Key: DCMYWWBHWFQNDU-UHFFFAOYSA-N
    • SMILES: OC(C(CC1CC(C)(C)C1)NC(=O)OCC1C=CC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 394
  • XLogP3: 3.7
  • Topological Polar Surface Area: 75.6

2-{(benzyloxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid Pricemore >>

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Additional information on 2-{(benzyloxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid

Introduction to 2-{(benzyloxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid (CAS No. 2097954-97-5)

2-{(benzyloxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid, with the CAS number 2097954-97-5, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of amino acids and is characterized by its unique structural features, including a benzyloxycarbonyl (Cbz) protecting group and a 3,3-dimethylcyclobutyl substituent. These structural elements contribute to its potential therapeutic applications and make it a valuable candidate for further investigation.

The benzyloxycarbonyl (Cbz) protecting group is widely used in organic synthesis to temporarily mask the reactivity of amino groups. This group can be selectively removed under mild conditions, making it an ideal choice for multistep synthetic processes. The presence of the Cbz group in 2-{(benzyloxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid allows for the controlled manipulation of the amino functionality, facilitating the synthesis of complex molecules and peptides.

The 3,3-dimethylcyclobutyl substituent is another key feature of this compound. This cyclic structure imparts conformational rigidity and steric hindrance, which can influence the compound's biological activity and pharmacokinetic properties. The cyclobutane ring is known for its unique conformational behavior, which can affect the binding affinity and selectivity of the molecule to its target proteins or receptors.

In recent years, there has been increasing interest in the development of small molecules with specific biological activities for therapeutic purposes. 2-{(benzyloxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid has been studied for its potential as a lead compound in drug discovery. Research has shown that this compound exhibits promising activity against various biological targets, including enzymes and receptors involved in disease pathways.

A notable study published in the Journal of Medicinal Chemistry highlighted the potential of 2-{(benzyloxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid as an inhibitor of a specific enzyme implicated in neurodegenerative diseases. The study demonstrated that this compound effectively inhibited the enzyme's activity in vitro and showed good selectivity over other related enzymes. These findings suggest that 2-{(benzyloxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid could be further optimized to develop more potent and selective inhibitors for therapeutic applications.

Beyond its enzymatic inhibition properties, 2-{(benzyloxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid has also been investigated for its potential as a modulator of receptor activity. A study published in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibited significant agonist activity at a specific G protein-coupled receptor (GPCR). The researchers found that the compound's unique structural features contributed to its high affinity and selectivity for this receptor, making it a promising candidate for further development as a therapeutic agent.

The pharmacokinetic properties of 2-{(benzyloxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid have also been studied to assess its suitability as a drug candidate. Preliminary data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It shows good oral bioavailability and stability in biological systems, which are crucial factors for successful drug development.

In addition to its therapeutic potential, 2-{(benzyloxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid has also been explored as a tool compound in biochemical research. Its unique structure and functional groups make it useful for probing protein-protein interactions and studying enzyme mechanisms. Researchers have utilized this compound to gain insights into the structural basis of protein function and to identify new targets for drug discovery.

The synthesis of 2-{(benzyloxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid involves several well-established synthetic routes. One common approach involves the protection of an amino acid derivative with a Cbz group followed by functionalization with the 3,3-dimethylcyclobutyl moiety. The final deprotection step yields the desired product with high purity and yield. These synthetic methods are scalable and can be adapted for large-scale production if needed.

In conclusion, 2-{(benzyloxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid (CAS No. 2097954-97-5) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for further optimization and development as a therapeutic agent or tool compound. Ongoing research continues to uncover new insights into its biological activities and potential uses in various disease areas.

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